molecular formula C9H10N4S B3015021 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 117411-02-6

4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B3015021
M. Wt: 206.27
InChI Key: KNCPIPXWOPQHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol” is a derivative of triazine, a class of heterocyclic compounds . Triazines and their derivatives are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal properties .


Molecular Structure Analysis

The molecular structure of “4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol” consists of a triazine ring substituted with an amino group, a phenyl group, and a thiol group . The molecular formula is C9H10N4S, and the molecular weight is 206.27 .

Scientific Research Applications

Antithyroidal Agents

4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol derivatives have been explored for their antithyroidal activities. Specifically, 1‐aryl‐2‐amino/hydrazino‐4‐phenyl‐1,6‐dihydro‐1,3,5‐triazine‐6‐thiones and related compounds demonstrate appreciable antithyroidal activity (Prasad & Srivastava, 1993).

Reaction Mechanisms

The compound has been part of studies investigating its reaction mechanisms. For instance, its reaction with benzaldehyde has been analyzed both experimentally and theoretically, revealing insights into its chemical structure and behavior (Sachdeva, Dolzhenko, & Chui, 2008).

Interaction with Thioamides

Its interactions with thioamides have been studied, leading to the formation of 6-alkyl(or aryl)-4-amino(or arylamino)-1,3,5-triazine-2-thiols and amidino(or arylamidino)thioureas. This research provides insights into the chemical processes and potential applications of the compound (Joshua & Rajan, 1974).

Anesthetic Interactions in Laboratory Rats

A study investigated the effect of 5-(4-(tret-butyl)phenyl)-4-R-amino-4H-1,2,4-triazole-3-thiols, related to our compound, on the duration of thiopental-sodium narcosis in laboratory rats. This research could have implications in understanding the biological effects of similar compounds (Aksyonova-Seliuk et al., 2016).

Antimicrobial Screening

Derivatives of 4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol have been synthesized and tested for antimicrobial activity, demonstrating moderate to good activity against various micro-organisms. This application highlights its potential in developing new antimicrobial agents (Rana, Patel, Mistry, & Desai, 2009).

Synthesis of Derivatives

There have been various studies on the synthesis of 1,3,5-triazine derivatives, including the compound , which are crucial for understanding its properties and potential applications in different scientific fields (Zhang Li-hu, 2014).

Antibacterial Activity

Research has been conducted on novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6(2H)-ones and related compounds for their antibacterial activity, with significant findings against E. coli and S. aureus cultures (Do Van Quy et al., 2022).

Safety And Hazards

Safety data for “4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-amino-2-phenyl-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-8-11-7(12-9(14)13-8)6-4-2-1-3-5-6/h1-5,7H,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCPIPXWOPQHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.